

Sophoranone: Source and Compound Information

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Compound Focus: Sophoranone

CAS No.: 23057-55-8

Cat. No.: S577585

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Sophoranone is a flavonoid compound primarily isolated from the roots of *Sophora* species, particularly *Sophora tonkinensis* (used in traditional Chinese medicine for throat infections) and *Sophora subprostrata* [1] [2] [3].

The table below summarizes its basic chemical and biological data:

Property	Description
CAS Number	23057-55-8 [2]
Synonyms	(-)-Sophoranone; Sophoranon [2]
Molecular Formula	C ₃₀ H ₃₆ O ₄ [2]
Molecular Weight	460.60 g/mol [2]
Purity (Available Standard)	> 99% [2] [3]
Reported Biological Activities	Anti-inflammatory, anticancer, anti-diabetic, immunomodulatory [3]. Induces apoptosis in human leukemia cells via mitochondrial pathways [1].

Property	Description
Solubility (for testing)	Soluble in DMSO (e.g., 100 mg/mL) [2].

Analytical Method for Detection and Quantification

For pharmacokinetic studies, a robust LC-MS/MS method has been developed for the simultaneous determination of **sophoranone** in rat plasma [4]. This can be adapted for quality control during extraction or for metabolism studies.

- **Chromatography:**
 - **Column:** Acclaim RSLC120 C18 (2.1 × 100 mm, 2.2 μm) [4].
 - **Mobile Phase:** Gradient elution with 7.5 mM ammonium acetate and acetonitrile containing 0.1% formic acid [4].
 - **Flow Rate:** 0.4 mL/min [4].
 - **Run Time:** 7.0 minutes [4].
- **Mass Spectrometry:**
 - **Detection:** Selected Reaction Monitoring (SRM) mode [4].
 - **Ionization:** Electrospray ionization (positive and negative modes) [4].
- **Sample Preparation:**
 - **Volume:** 50 μL of rat plasma [4].
 - **Preparation:** Simple protein precipitation with 150 μL of acetonitrile containing an internal standard (100 ng/mL chlorpropamide) [4].
- **Method Performance:**
 - The lower limit of quantification (LLOQ) for **sophoranone** in plasma is 5 ng/mL, with a linear range of 5-250 ng/mL [4].

Critical Pharmacokinetic and Safety Considerations

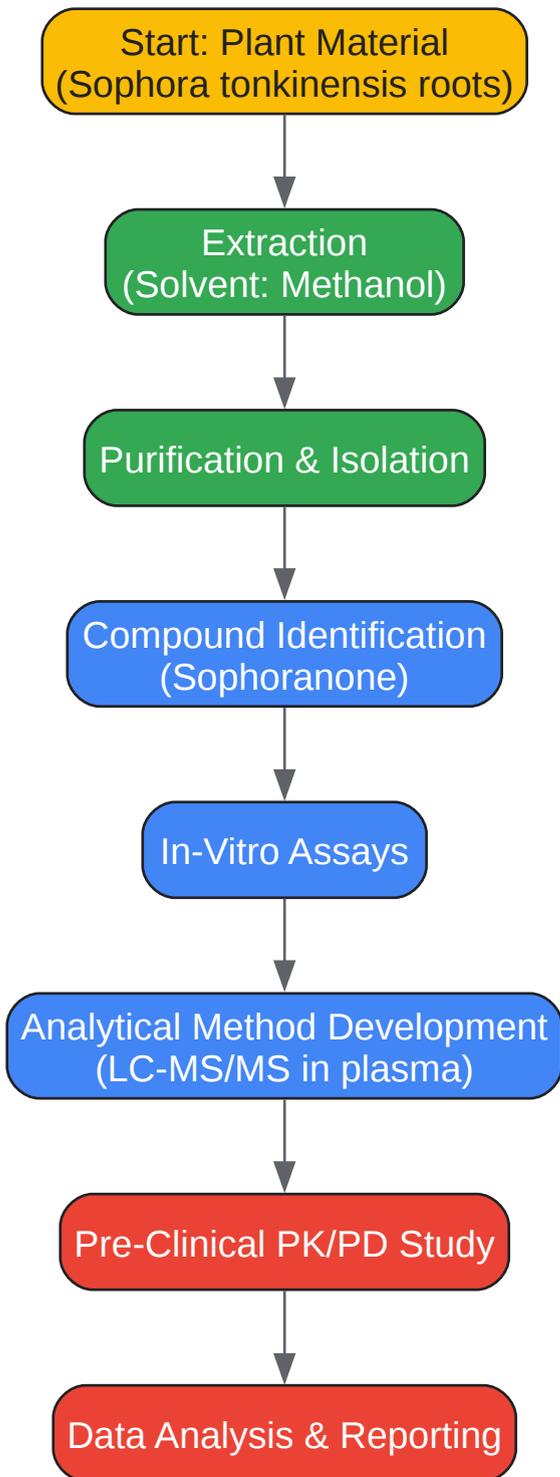
Research indicates several important physicochemical and pharmacokinetic properties of **sophoranone** that are critical for drug development:

- **Low Oral Absorption:** Studies in Caco-2 cells show very low apparent permeability, suggesting poor absorption in the gut [3].

- **Extensive Plasma Protein Binding:** The compound is highly bound to plasma proteins (>99.9%), which significantly reduces the concentration of free, active compound in the bloodstream [3].
- **Cytochrome P450 Inhibition:** **Sophoranone is a potent competitive inhibitor of CYP2C9 in vitro**, with a K_i value of $0.503 \pm 0.0383 \mu\text{M}$ [3]. This indicates a high potential for drug-drug interactions with substrates of this enzyme (e.g., warfarin, phenytoin, losartan). However, this effect may not translate in vivo due to its low systemic exposure [3].

Research Workflow and Considerations

The following diagram outlines the general workflow from plant material to compound analysis, based on the gathered information:



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Knowledge Gaps and Future Research Directions

The existing data has several limitations that should guide future investigations:

- **Detailed Extraction Protocols:** Specific parameters for the methanol extraction and subsequent purification steps to isolate **sophoranone** are not detailed in the available literature.
- **Scalable Purification Methods:** Information on column chromatography conditions, solvent systems, and crystallization methods for obtaining high-purity **sophoranone** is lacking.
- **Comprehensive ADME Profile:** A full understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) is still needed.
- **In Vitro-In Vivo Correlation (IVIVC):** The disconnect between potent in vitro CYP2C9 inhibition and lack of in vivo effect requires further study to accurately predict human drug interactions [3].

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